3-(Ethoxycarbonyl)but-3-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxycarbonylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUVGRMMRWJVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565407 | |
| Record name | 3-(Ethoxycarbonyl)but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-29-5, 66261-38-9 | |
| Record name | 3-(Ethoxycarbonyl)-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Ethoxycarbonyl)but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethoxycarbonyl)but-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 66261-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(ETHOXYCARBONYL)-3-BUTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ZX27G5FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Research Context of 3 Ethoxycarbonyl but 3 Enoic Acid in Organic Synthesis
Significance of Alpha,Beta-Unsaturated Carboxylic Acid Esters in Synthetic Chemistry
Alpha,beta-unsaturated carboxylic acid esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. wikipedia.org This structural arrangement, with the general form (O=CR)−Cα=Cβ−R, renders the molecule susceptible to nucleophilic attack at both the carbonyl carbon and, notably, the β-carbon. wikipedia.org This reactivity pattern is often referred to as vinylogous, where the electronic influence of the carbonyl group is transmitted through the conjugated double bond. wikipedia.org
These compounds are recognized as versatile building blocks in organic synthesis for several key reasons:
Electrophilicity: The conjugation of the alkene with the electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic and reactive towards nucleophiles. makingmolecules.comjove.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. wikipedia.orgmakingmolecules.com
Polymerization: Many α,β-unsaturated esters, such as acrylates, are prone to polymerization. wikipedia.org This reactivity is harnessed on an industrial scale to produce a wide array of polyacrylate plastics and other polymers. wikipedia.org
Synthetic Intermediates: They serve as precursors for a multitude of other functional groups. The double bond can be hydrogenated, halogenated, or epoxidized, while the ester can be hydrolyzed, ammonolyzed, or reduced, providing access to a diverse range of chemical structures. nih.govorganic-chemistry.org
A variety of synthetic methods have been developed to access these valuable compounds, including chemo-enzymatic approaches that combine carboxylic acid reduction with Wittig reactions to generate the desired α,β-unsaturated ester framework. nih.gov Other methods involve the palladium-catalyzed α,β-dehydrogenation of saturated esters. organic-chemistry.org
Strategic Utility of Dienophile and Michael Acceptor Scaffolds
The strategic utility of molecules like 3-(ethoxycarbonyl)but-3-enoic acid is largely defined by its α,β-unsaturated system, which allows it to function as both a dienophile in cycloaddition reactions and a Michael acceptor in conjugate additions.
Dienophile in Diels-Alder Reactions:
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.orgmasterorganicchemistry.com The reaction rate is significantly accelerated when the dienophile possesses electron-withdrawing groups conjugated with the alkene. chemistrysteps.comlibretexts.org This is because such groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap between the diene and dienophile and facilitating the reaction. jove.com
Alpha,beta-unsaturated esters are classic examples of activated dienophiles. masterorganicchemistry.com Their ester group acts as an effective electron-withdrawing substituent, making them highly reactive partners in [4+2] cycloadditions. jove.comlibretexts.org This reaction is highly valued for its stereospecificity, meaning the stereochemistry of the dienophile is preserved in the cyclohexene (B86901) product, allowing for precise control over the three-dimensional structure of the newly formed ring. wikipedia.orglibretexts.org
Michael Acceptor in Conjugate Addition:
The same electronic features that make α,β-unsaturated esters good dienophiles also make them excellent Michael acceptors. The Michael reaction, a type of conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgchadsprep.com Instead of attacking the carbonyl carbon (1,2-addition), the nucleophile adds to the electrophilic β-carbon of the alkene. makingmolecules.comlibretexts.org
This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org A wide range of nucleophiles, including enolates, amines, thiols, and organocopper reagents, can serve as Michael donors. makingmolecules.comlibretexts.org The reaction is thermodynamically favorable because it results in the formation of a strong carbon-carbon single bond. libretexts.org Common Michael acceptors include α,β-unsaturated ketones, aldehydes, nitriles, and esters. makingmolecules.comorganic-chemistry.org The use of α,β-unsaturated esters as Michael acceptors is a widely employed strategy for constructing complex carbon skeletons under mild reaction conditions. wikipedia.org
Historical Development and Evolution of Synthetic Routes to Analogous Compounds
The development of synthetic routes to compounds analogous to this compound is closely linked to the chemistry of itaconic acid (IA), also known as methylene (B1212753) succinic acid. wordpress.com Itaconic acid is a bio-based platform chemical, recognized by the U.S. Department of Energy as a key building block derivable from biomass. wordpress.com It is produced on an industrial scale through the fermentation of sugars by fungi such as Aspergillus terreus. wordpress.comalfa-chemistry.com
Itaconic acid and its simple ester derivatives, such as dimethyl itaconate (DMI), share the same core structure as this compound and have been extensively studied as renewable monomers for polymer synthesis. wordpress.comrsc.org The presence of two carboxylic acid groups and a reactive double bond makes itaconic acid a trifunctional monomer for creating a variety of advanced materials, including polyesters and polyamides. wordpress.comresearchgate.net
The evolution of synthetic strategies involving these analogous compounds highlights a shift towards sustainable chemistry:
Radical Polymerization: Much of the early research focused on the radical polymerization of itaconic acid and its alkyl esters, leveraging their structural similarity to acrylic and methacrylic acid to produce new polymers. wordpress.comrsc.org
Post-Polymerization Modification: More recent strategies involve the chemical modification of the itaconic acid monomer before polymerization. For instance, clickable alkyne groups have been attached to the carboxylic acid functions, allowing the resulting polymer to be further functionalized using highly efficient "click chemistry" reactions. rsc.orgrsc.org
Step-Growth Polymerization: The use of itaconate derivatives in step-growth polycondensations has been investigated to synthesize functional polyesters for use as thermoplastics and thermosets. wordpress.com
Diels-Alder Reactions: To create fully bio-based materials, derivatives of itaconic acid have been used in Diels-Alder reactions with dienes that can also be derived from itaconic acid, such as isoprene. wordpress.com
This progression from using simple itaconate esters in basic polymerizations to designing complex, functional monomers for controlled polymer architecture and fully renewable materials demonstrates the significant evolution in the synthetic utility of these valuable bio-based scaffolds.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3377-29-5 accelachem.combldpharm.com |
| Molecular Formula | C₇H₁₀O₄ nih.gov |
| Molecular Weight | 158.15 g/mol accelachem.com |
| Synonyms | 3-Carboxy-3-butenoic acid ethyl ester, Itaconic acid 4-ethyl ester |
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 3377-29-5 accelachem.combldpharm.com | C₇H₁₀O₄ nih.gov |
| 3-(Methoxycarbonyl)but-3-enoic acid | 3377-31-9 biosynth.combldpharm.com | C₆H₈O₄ biosynth.com |
| Acrylic acid | 79-10-7 biosynth.com | C₃H₄O₂ |
| Dimethyl itaconate | 617-52-7 | C₇H₁₀O₄ |
| Ethylene | 74-85-1 | C₂H₄ |
| Fumaric acid | 110-17-8 | C₄H₄O₄ |
| Isoprene | 78-79-5 | C₅H₈ |
| Itaconic acid | 97-65-4 | C₅H₆O₄ |
| Maleic acid | 110-16-7 | C₄H₄O₄ |
| Methacrylic acid | 79-41-4 | C₄H₆O₂ |
Advanced Synthetic Methodologies for 3 Ethoxycarbonyl but 3 Enoic Acid
Stobbe Condensation Strategies for Accessing 3-(Ethoxycarbonyl)but-3-enoic acid Derivatives
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that condenses diesters of succinic acid with aldehydes or ketones in the presence of a base to yield alkylidene succinic acids or their corresponding monoesters. synarchive.comwikipedia.orgorganicreactions.org This method is particularly effective for synthesizing precursors to this compound. The reaction mechanism is distinct from a simple aldol (B89426) condensation as it involves a lactone intermediate, which ultimately leads to the formation of a half-ester. wikipedia.orgorganicchemistrytutor.com
Diethyl Succinate (B1194679) and Carbonyl Compound Condensations
A fundamental approach to synthesizing derivatives of this compound involves the condensation of diethyl succinate with various carbonyl compounds. wikipedia.orgresearchgate.net This reaction is a variant of the Claisen condensation and typically employs a strong base to facilitate the initial deprotonation of the diethyl succinate. ucla.edu For example, the condensation of benzophenone (B1666685) with diethyl succinate serves as a classic illustration of the Stobbe condensation. wikipedia.orgucla.edu The versatility of this reaction allows for the use of a wide range of aldehydes and ketones, including both aliphatic and aromatic variants, to produce a diverse array of substituted alkylidene succinic acids. drhnsp.org
The general reaction can be represented as follows:
Table 1: Examples of Stobbe Condensation with Diethyl Succinate
| Carbonyl Compound | Base | Product | Reference(s) |
|---|---|---|---|
| Benzophenone | Potassium t-butoxide | 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | ucla.edu |
| Acetone | Sodium ethoxide | 3-(Ethoxycarbonyl)-4-methylpent-3-enoic acid | wikipedia.org |
| Thiophen-2-carbaldehyde | Potassium t-butoxide | trans-3-Methoxycarbonyl-4-(2-thienyl)but-3-enoic acid | rsc.org |
Influence of Base Systems in Stobbe Condensation of this compound Precursors
The choice of base is a critical parameter in the Stobbe condensation, significantly influencing the reaction's yield and efficiency. researchgate.net A variety of bases have been successfully employed, including sodium ethoxide, potassium t-butoxide, and sodium hydride. researchgate.netdrhnsp.org One full equivalent of base is consumed during the reaction. wikipedia.org
It has been reported that stronger bases like potassium t-butoxide or sodium hydride often provide better yields in shorter reaction times compared to sodium ethoxide, especially when ketones are used as the carbonyl component. researchgate.net The selection of the base can also impact the product distribution. For instance, in the condensation of thiophen-2-carbaldehyde with dimethyl succinate, the use of potassium t-butoxide or sodium hydride predominantly yielded the trans-half-ester. rsc.org
Table 2: Effect of Base on Stobbe Condensation Yields
| Carbonyl Compound | Succinate Ester | Base | Yield | Reference(s) |
|---|---|---|---|---|
| Ketone | Diethyl Succinate | Sodium Ethoxide | Moderate | researchgate.net |
| Ketone | Diethyl Succinate | Potassium t-butoxide | Good | researchgate.net |
| Ketone | Diethyl Succinate | Sodium Hydride | Good | researchgate.net |
Stereoselective Control in Stobbe Condensation for E/Z Isomer Formation of this compound
The stereochemical outcome of the Stobbe condensation, leading to the formation of either E or Z isomers, is a crucial aspect of this synthetic strategy. When symmetrical ketones are used, only a single alkene stereoisomer is typically formed. However, the condensation with unsymmetrical ketones can lead to a mixture of E and Z isomers. drhnsp.org
Research has shown that stereoselectivity can be achieved. For example, the condensation of ethyl methyl diphenylmethylenesuccinate with various aromatic aldehydes using sodium hydride as a base resulted in the exclusive formation of the E isomer. acs.org This high stereoselectivity was observed irrespective of the electronic nature (electron-donating or electron-withdrawing) or the position of the substituents on the aromatic ring of the aldehyde. acs.org In another study, the condensation of thiophen-2-carbaldehyde with dimethyl succinate gave predominantly the trans isomer, which corresponds to the E configuration. rsc.org This stereochemical preference is often driven by the thermodynamic stability of the resulting alkene.
Wittig and Horner-Wadsworth-Emmons Olefination Approaches
Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, offer alternative and highly effective routes for the synthesis of α,β-unsaturated esters like this compound and its precursors. These methods are renowned for their reliability in forming carbon-carbon double bonds with good stereocontrol.
Synthesis via Phosphoranylidene intermediates
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a phosphoranylidene. masterorganicchemistry.com These ylides are typically prepared by treating a phosphonium (B103445) salt with a strong base. For the synthesis of α,β-unsaturated esters, stabilized ylides are employed. These ylides contain an electron-withdrawing group, such as an ester, which stabilizes the negative charge on the carbanion.
A new Wittig reagent, an allylidene phosphorane, has been synthesized and shown to react with various aldehydes to produce γ,δ-unsaturated allyl β-ketoesters after hydrolysis. researchgate.net One-pot procedures have also been developed that combine the oxidation of an alcohol to an aldehyde, deprotonation of the phosphonium salt, and the subsequent Wittig olefination in a single sequence. organic-chemistry.org
Stereochemical Outcomes in Wittig-type Reactions of this compound Precursors
A significant advantage of the Wittig and HWE reactions is the ability to control the stereochemistry of the resulting alkene. The nature of the ylide plays a crucial role in determining the E/Z selectivity. masterorganicchemistry.comwikipedia.org
Stabilized Ylides : In the context of synthesizing this compound precursors, which are α,β-unsaturated esters, stabilized ylides are used. These ylides, bearing an ester group, generally lead to the formation of the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orglibretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. This method is particularly favored for the synthesis of (E)-α,β-unsaturated esters due to its generally high E-selectivity. oup.comrsc.org Solvent-free HWE reactions using bases like LiOH·H₂O or Ba(OH)₂·8H₂O have been shown to produce (E)-α-methyl-α,β-unsaturated esters with excellent selectivity (95-99%). oup.comoup.com The HWE reaction is often preferred over the Wittig reaction for reactions with sterically hindered ketones. wikipedia.orglibretexts.org
Table 3: Stereoselectivity in Wittig and HWE Reactions
| Reaction Type | Ylide/Phosphonate Type | Predominant Isomer | Reference(s) |
|---|---|---|---|
| Wittig | Stabilized (e.g., R = CO₂Et) | (E) | wikipedia.orglibretexts.org |
| Wittig | Unstabilized (e.g., R = alkyl) | (Z) | wikipedia.orglibretexts.org |
| Wittig | Semi-stabilized (e.g., R = aryl) | Poor E/Z selectivity | wikipedia.org |
| Horner-Wadsworth-Emmons | Stabilized phosphonate | (E) | oup.comrsc.org |
Chemo- and Regioselective Synthesis of Substituted this compound
The functionalization of this compound and its parent compound, itaconic acid, presents a powerful route to a diverse array of substituted molecules with tailored properties. Key to this endeavor is the development of synthetic methods that precisely control where and how chemical transformations occur on the molecule, a concept known as chemo- and regioselectivity. Two prominent examples of such selective syntheses are the Matsuda-Heck arylation and the aza-Michael addition.
The Matsuda-Heck arylation offers a highly effective method for the chemo- and regioselective introduction of aryl groups. This palladium-catalyzed reaction involves the coupling of itaconic acid esters or hemiesters with arene diazonium salts. rsc.orgrsc.org Research has demonstrated that using palladium(II) acetate (B1210297) (Pd(OAc)₂) as a catalyst in alcohol solvents, under ligand- and base-free conditions, leads to the formation of E-configured benzylidene succinates in high yields. rsc.org This high degree of stereoselectivity is a crucial feature of the reaction. The resulting arylated products are valuable intermediates for the synthesis of more complex molecules, such as benzazepine-2-ones. rsc.orgrsc.org
A comparative study has shown that arene diazonium salts are superior coupling partners in this reaction compared to aryl iodides, bromides, or triflates. nih.gov Furthermore, the reaction can be carried out at ambient temperatures, adding to its practicality. nih.gov The versatility of the Matsuda-Heck reaction has been expanded to include iterative arylations, allowing for the synthesis of diarylmethyl-substituted maleimides from itaconimides, which are derived from itaconic acid. nih.govacs.org
| Reaction Type | Catalyst | Key Features | Product Type |
| Matsuda-Heck Arylation | Pd(OAc)₂ | High regio- and stereoselectivity; Ligand- and base-free conditions | E-Arylmethylidene succinates |
| Aza-Michael Addition | Amine (catalyst and reactant) | 1,4-conjugate addition; Potential for isomerization | β-amino acid derivatives |
The aza-Michael addition represents another important strategy for the selective functionalization of itaconate monoesters. This reaction involves the conjugate addition of an amine to the α,β-unsaturated system of the itaconate. nih.gov This 1,4-addition leads to the formation of β-amino acid derivatives, which are of significant interest in medicinal chemistry and materials science. nih.gov
A challenge in the aza-Michael addition to itaconic compounds is the potential for isomerization of the double bond from the reactive itaconate form to the less reactive mesaconate or citraconate isomers, often catalyzed by the amine itself. nih.gov This isomerization can hinder the progress of the desired addition reaction. Strategies to overcome this include using an excess of the amine to favor the re-isomerization back to the itaconic form and to drive the Michael addition forward. nih.gov While primary amines are commonly used, steric hindrance can be a limiting factor with higher amines. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govwjpmr.com A cornerstone of this approach is the use of renewable feedstocks . Itaconic acid, the precursor to this compound, is a bio-based platform chemical produced through the fermentation of carbohydrates, making it a sustainable alternative to petroleum-derived chemicals. acs.org
Atom economy , a concept developed to measure the efficiency of a chemical reaction in converting reactants to the desired product, is another key principle. rsc.org Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. jocpr.com The Diels-Alder reaction and catalytic hydrogenation are classic examples of 100% atom-economical reactions. jocpr.comprimescholars.com In the context of synthesizing substituted derivatives, the Matsuda-Heck reaction can also be designed to be more atom-economical than traditional cross-coupling reactions that generate stoichiometric inorganic salts as byproducts.
The use of catalysis is central to green synthesis. Catalytic reactions, like the palladium-catalyzed Matsuda-Heck arylation, are preferred over stoichiometric reactions because they use small amounts of a catalyst that can, in principle, be recycled, thus reducing waste. wjpmr.com The development of heterogeneous catalysts, such as palladium supported on aluminum oxide for the Heck-Matsuda reaction, further enhances the green credentials of the process by simplifying catalyst separation and reuse. dntb.gov.ua
The selection of safer solvents and reaction conditions is also a critical aspect of green chemistry. researchgate.net The Matsuda-Heck arylation of itaconates can be performed in relatively benign alcohol solvents without the need for hazardous ligands or strong bases. rsc.org Efforts to replace hazardous solvents with greener alternatives, such as water or bio-derived solvents, are ongoing in many areas of chemical synthesis.
| Green Chemistry Principle | Application in this compound Synthesis |
| Renewable Feedstocks | Use of bio-based itaconic acid as a starting material. acs.org |
| Atom Economy | Employing addition reactions like the aza-Michael addition and designing efficient catalytic cycles. rsc.orgjocpr.com |
| Catalysis | Use of palladium catalysts in the Matsuda-Heck reaction, with potential for heterogeneous systems. rsc.orgdntb.gov.ua |
| Safer Solvents | Performing reactions in benign solvents like alcohols and minimizing the use of hazardous reagents. rsc.orgresearchgate.net |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally friendly, aligning with the broader goals of modern chemical manufacturing.
Elucidation of Reaction Mechanisms and Transformation Pathways of 3 Ethoxycarbonyl but 3 Enoic Acid
Mechanistic Investigations of Stobbe Condensation Leading to 3-(Ethoxycarbonyl)but-3-enoic acid
The formation of this compound is a classic example of the Stobbe condensation. wikipedia.orgsynarchive.com This reaction involves the base-catalyzed condensation of a carbonyl compound with a succinic acid ester. unacademy.com In this specific case, the reactants are ethyl pyruvate (B1213749) (a ketone) and diethyl succinate (B1194679). youtube.com The reaction requires a full equivalent of a strong base, such as sodium ethoxide or potassium tert-butoxide, and results in the formation of a half-ester. wikipedia.orgorganicreactions.org
The mechanism of the Stobbe condensation is a well-established multi-step process: wikipedia.orgyoutube.com
Enolate Formation: The reaction initiates with the deprotonation of diethyl succinate at the α-carbon by a strong base (e.g., sodium ethoxide), forming a resonance-stabilized carbanion or enolate. youtube.comdrhnsp.org
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl pyruvate. organicchemistrytutor.com This step is an aldol-type addition and forms a new carbon-carbon bond, resulting in a β-alkoxy ester intermediate. drhnsp.org
Lactone Intermediate Formation: The intermediate alkoxide then undergoes an intramolecular nucleophilic acyl substitution. The alkoxide attacks the carbonyl group of the adjacent ester, displacing the ethoxide leaving group and forming a five-membered γ-lactone intermediate, known as a paraconate. wikipedia.orgyoutube.comdrhnsp.org The formation of this stable cyclic intermediate is a key feature that drives the Stobbe condensation forward and distinguishes it from other condensation reactions like the Claisen condensation. wikipedia.org
Ring Opening and Elimination: The γ-lactone intermediate undergoes a base-catalyzed E2 elimination. The base abstracts a proton from the carbon that was originally part of the succinic ester, leading to the cleavage of the lactone ring and the formation of a double bond. youtube.com This final step results in the salt of the unsaturated half-ester, this compound. unacademy.com Subsequent acidic workup neutralizes the carboxylate to yield the final product. organicchemistrytutor.com
Reaction Kinetics and Transition State Analysis for Key Transformations
The kinetics of the Stobbe condensation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. While specific kinetic data for the synthesis of this compound is not extensively detailed in readily available literature, general principles of the Stobbe condensation provide insight. The reaction rate is dependent on the concentration of both the enolate of the succinic ester and the carbonyl substrate. drhnsp.org
The use of stronger bases, such as potassium tert-butoxide (t-BuOK), often leads to higher yields and shorter reaction times compared to sodium ethoxide. researchgate.net This is attributed to the increased rate of enolate formation. Solvent-free, or solid-state, reaction conditions have also been explored for Stobbe condensations. For example, the reaction between cyclohexanone (B45756) and diethyl succinate shows significant temperature-dependent selectivity, a phenomenon that is only achievable under solvent-free conditions because the solution-phase reaction does not proceed at room temperature. researchgate.net
Transition state analysis, typically performed using computational chemistry methods, would reveal that the mechanism proceeds through a cyclic transition state during the lactone ring-opening. This concerted process is what drives the formation of the α,β-unsaturated product. The stability of the intermediate γ-lactone also plays a crucial role in the reaction's thermodynamic profile. drhnsp.org
Stereochemical Evolution During Synthetic Conversions Involving this compound
The Stobbe condensation itself can produce stereoisomers. When an unsymmetrical ketone is used, a mixture of (E)- and (Z)-isomers of the resulting alkylidene succinic acid can be formed. drhnsp.org In the case of this compound, formed from the symmetrical ethyl pyruvate with respect to the reacting carbonyl group, this specific issue of E/Z isomerism at the newly formed double bond is not a primary concern. However, subsequent reactions of this molecule can have significant stereochemical implications.
For instance, catalytic hydrogenation of the double bond in this compound would generate 3-(ethoxycarbonyl)butanoic acid, which contains a chiral center. The choice of catalyst and reaction conditions can influence the enantioselectivity of this transformation, although specific studies on this substrate are not widely documented.
Furthermore, the reactivity of the vinylidene group (C=CH₂) in derivatives of itaconic acid, to which this compound is structurally related, is central to their chemical and biological function. nih.gov Polymerization reactions involving this group are sensitive to steric and electronic effects, which can affect the stereochemistry (tacticity) of the resulting polymer chain. d-nb.infonih.gov
Studies on related systems, such as the Stobbe condensation of ethyl methyl diphenylmethylenesuccinate with substituted benzaldehydes, have shown high stereoselectivity, exclusively yielding the (E)-isomer. acs.org This selectivity is attributed to stabilizing noncovalent π-stacking interactions in the transition state. While not directly analogous, this demonstrates that steric and electronic factors during the condensation can exert strong stereochemical control. acs.org
Acid-Catalyzed and Base-Catalyzed Reactivity Profiles
The presence of both a carboxylic acid and an ester functional group, along with a reactive double bond, gives this compound a rich reactivity profile under both acidic and basic conditions.
Base-Catalyzed Reactivity: Under basic conditions, the most straightforward reaction is the saponification (hydrolysis) of the ethyl ester group. Treatment with a base like sodium hydroxide (B78521) would yield the corresponding dicarboxylate salt. chemistry-chemists.com Stronger basic conditions could potentially promote isomerization of the double bond from the terminal (vinylidene) position to an internal position, forming a conjugated system with one of the carboxyl groups.
Acid-Catalyzed Reactivity: In the presence of an acid catalyst and heat, several transformations can occur:
Ester Hydrolysis: Similar to base catalysis, acid-catalyzed hydrolysis of the ethyl ester will yield the corresponding dicarboxylic acid, itaconic acid (2-methylenesuccinic acid).
Decarboxylation: Carboxylic acids with a double bond in the β,γ-position relative to the carboxyl group can undergo decarboxylation upon heating. masterorganicchemistry.com For this compound, heating, particularly under acidic conditions, can lead to the loss of carbon dioxide. This reaction proceeds through a cyclic, concerted transition state, resulting in an enol intermediate which then tautomerizes. masterorganicchemistry.com The decarboxylation of β-keto acids and related malonic acids is a well-known synthetic transformation. masterorganicchemistry.comwikipedia.org
Isomerization: Acid catalysis can also promote the isomerization of the exocyclic double bond into the more thermodynamically stable endocyclic position, leading to citraconic or mesaconic acid derivatives.
Table of Mentioned Compounds
Derivatization and Functionalization Strategies of 3 Ethoxycarbonyl but 3 Enoic Acid
Ester Hydrolysis and Carboxylic Acid Transformations
The presence of both an ester and a carboxylic acid group allows for selective or complete hydrolysis. Under acidic conditions, the ethoxycarbonyl group can be hydrolyzed to yield itaconic acid. This reaction is typically reversible and is driven to completion by using an excess of water with a strong acid catalyst. chemguide.co.uklibretexts.orglibretexts.org Conversely, alkaline hydrolysis, or saponification, using a base like sodium hydroxide (B78521), is an irreversible process that yields the dicarboxylate salt. libretexts.orglibretexts.org
The carboxylic acid moiety can undergo a variety of transformations. A classic example is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form a different ester. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This allows for the introduction of various alkoxy groups.
Table 1: Hydrolysis and Esterification Reactions
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, heat | Itaconic acid |
| Alkaline Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), heat | Itaconate salt |
Olefin Functionalization via Electrophilic and Nucleophilic Additions
The carbon-carbon double bond in 3-(ethoxycarbonyl)but-3-enoic acid is susceptible to both electrophilic and nucleophilic attacks, opening avenues for extensive functionalization.
Electrophilic Addition: The electron-rich double bond readily reacts with electrophiles. For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate, with the halogen adding to the more substituted carbon. libretexts.orglibretexts.org
Nucleophilic Addition: The α,β-unsaturated nature of the molecule facilitates nucleophilic addition, often referred to as a Michael addition. masterorganicchemistry.comlibretexts.orgyoutube.comunizin.org This reaction is crucial for forming new carbon-carbon and carbon-heteroatom bonds at the β-position.
Table 2: Olefin Functionalization Reactions
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Electrophilic Addition | HBr | 4-Bromo-3-(ethoxycarbonyl)butanoic acid |
Cycloaddition Reactions (e.g., Diels-Alder) of the But-3-enoic Moiety
The double bond in the but-3-enoic acid framework can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govresearchgate.netresearchgate.netnih.govelsevierpure.comwikipedia.org This powerful carbon-carbon bond-forming reaction allows for the construction of complex cyclic systems. For instance, reacting itaconic anhydride (B1165640) (a related precursor) with a diene like furan (B31954) leads to the formation of a bicyclic adduct. nih.govresearchgate.netnih.gov While direct examples with this compound are less common in readily available literature, its derivatives are expected to exhibit similar reactivity. Other types of cycloadditions, such as [3+2] cycloadditions, are also possible, expanding the range of accessible heterocyclic structures. uchicago.edunih.govrsc.org
Reductions and Oxidations of Functional Groups
The functional groups of this compound can be selectively reduced or oxidized. The carboxylic acid and ester groups can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). The double bond can be hydrogenated to form 3-(ethoxycarbonyl)butanoic acid using catalysts like palladium on carbon (Pd/C).
Oxidation of the double bond can lead to the formation of epoxides or diols, which are valuable synthetic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Substituted Derivatives
While this compound itself is not aromatic, its derivatives can be functionalized to include aromatic rings, which can then participate in palladium-catalyzed cross-coupling reactions. For instance, a derivative such as (Z)-4-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4-phenyl-d5-but-3-enoic acid is used in the synthesis of antidepressant agents. chemicalbook.com
A general strategy involves creating an aryl-substituted butenoic acid derivative. organic-chemistry.orgsci-hub.se This can be achieved through various synthetic routes. Once the aromatic ring is in place, palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds. nih.govmdpi.comorganic-chemistry.org For example, a palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organozinc or organotin reagents has been shown to produce 3-substituted but-3-enoic acids in good yields. nih.gov Similarly, direct C-H arylation of 3-butenoic acid derivatives has been achieved using a palladium catalyst. organic-chemistry.orgsci-hub.se
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acid + Aryl halide derivative | Pd catalyst, base | Biaryl-substituted butenoic acid derivative |
| Heck Coupling | Alkene + Aryl halide derivative | Pd catalyst, base | Aryl-substituted alkene derivative |
Role As a Versatile Synthetic Intermediate and Building Block
Applications in the Synthesis of Lignan (B3055560) Intermediates and Analogues
Lignans (B1203133) are a large class of naturally occurring polyphenolic compounds with diverse and significant biological activities. The synthesis of lignan frameworks and their analogues is a key area of research, and 3-(ethoxycarbonyl)but-3-enoic acid and its derivatives play a crucial role in this endeavor.
One notable application is in the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. For instance, the condensation of substituted benzophenones with diethyl succinate (B1194679) in the presence of a strong base like potassium tert-butoxide yields 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acids. nepjol.info These products serve as important precursors for lignan structures. Subsequent chemical transformations, such as reduction and intramolecular cyclization, can then be employed to construct the core skeletons of various lignans. nepjol.info A specific example involves the synthesis of 4-aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene, a key framework found in the lignan family, starting from these butenoic acid derivatives. nepjol.info
Furthermore, labeled analogues of these butenoic acid derivatives, such as (Z)-4-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4-phenyl-d5-but-3-enoic acid, are synthesized for use as reactants in the preparation of other complex molecules, including nontricyclic antidepressant agents. chemicalbook.com The general pathway to many lignans involves the dimerization of monolignols to form a primary precursor like pinoresinol, which is then converted through a series of enzymatic or synthetic steps to other lignans such as lariciresinol, secoisolariciresinol, and matairesinol. arkat-usa.orgnih.gov The strategic use of building blocks derived from this compound facilitates the assembly of these intricate structures.
| Starting Material | Reaction | Intermediate/Product | Significance | Reference |
| Substituted Benzophenones, Diethyl Succinate | Stobbe Condensation | 4,4-Diaryl-3-ethoxycarbonyl-3-butenoic acid | Precursor to lignan frameworks | nepjol.info |
| 4,4-Diaryl-3-ethoxycarbonyl-3-butenoic acid | Reduction, Intramolecular Cyclization | 4-Aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene | Core structure of certain lignans | nepjol.info |
Precursor for Cyclic and Heterocyclic Compounds
The inherent functionality of this compound makes it an excellent precursor for the synthesis of a variety of cyclic and heterocyclic compounds. The presence of both an electrophilic double bond and nucleophilic/electrophilic carboxylic acid and ester groups allows for a range of cyclization strategies.
For example, derivatives of this butenoic acid can be used to synthesize complex heterocyclic systems. In one reported synthesis, a derivative, 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, is synthesized from the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. urfu.ru This intermediate can then undergo further reactions, such as treatment with potassium tert-butoxide, to yield other complex heterocyclic structures. urfu.ru
The synthesis of lactones, a common heterocyclic motif, is another area where this building block is valuable. For instance, the total synthesis of the lignan lactone (–)-hinokinin involves the construction of a key butyrolactone intermediate. nih.gov While not directly using this compound, the strategies employed, such as Michael additions and cyclizations, are conceptually similar to the potential applications of this versatile reagent in forming five-membered rings.
Utilization in the Construction of Complex Natural Products and Analogues
The structural complexity and biological significance of natural products make them attractive targets for total synthesis. This compound and its close chemical relatives serve as valuable starting points for the assembly of these intricate molecules.
The synthesis of lignans, as discussed earlier, is a prime example of its application in natural product synthesis. nepjol.infonih.gov The ability to construct the core dibenzylbutane skeleton of many lignans highlights its utility. Beyond lignans, the principles of using such multifunctional building blocks are broadly applicable. The synthesis of complex molecules often relies on the strategic connection of smaller, functionalized fragments. The dual reactivity of this compound allows it to act as a linchpin, connecting different parts of a molecule through sequential reactions at its various functional groups.
The synthesis of pharmacologically active compounds often requires the precise assembly of complex architectures. The use of well-defined building blocks like this compound derivatives streamlines these synthetic routes, enabling more efficient and convergent approaches to the target molecules.
Scaffold for the Synthesis of Diverse Compound Libraries
In modern drug discovery and chemical biology, the generation of diverse compound libraries is essential for identifying new bioactive molecules. The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting point or scaffold. This compound is an excellent scaffold for such endeavors.
Its multiple functional groups can be independently and selectively modified, allowing for the introduction of a wide range of chemical substituents and structural motifs. This divergent synthetic approach can rapidly generate a large number of distinct compounds from a single, readily available starting material. For example, the carboxylic acid can be converted to amides, the ester can be hydrolyzed or transesterified, and the double bond can undergo a variety of addition reactions.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Ethoxycarbonyl but 3 Enoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation (E and Z isomers)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(ethoxycarbonyl)but-3-enoic acid, which can exist as E and Z stereoisomers, NMR is particularly critical for distinguishing between these geometric forms.
Proton NMR Chemical Shift Analysis of Olefinic and Carbonyl Protons
Proton (¹H) NMR spectroscopy allows for the differentiation of E and Z isomers based on the chemical shifts (δ) and coupling constants of their olefinic protons. The protons on the C=C double bond are in different chemical environments in each isomer, leading to distinct signals.
In molecules of this type, the spatial relationship between the olefinic protons and the carbonyl groups significantly influences their chemical shifts. The anisotropic effect of the C=O bond deshields nearby protons. In the Z-isomer, one of the olefinic protons is held in closer proximity to the deshielding cone of the carboxylic acid's carbonyl group, which typically results in a downfield shift compared to the corresponding proton in the E-isomer. Conversely, the other olefinic proton may experience a different shielding environment. The coupling constants (J-values) between geminal olefinic protons are typically small, while vicinal coupling in related structures can help confirm assignments. researchgate.net
The acidic proton of the carboxylic acid (–COOH) group is expected to appear as a broad singlet at a significant downfield shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. rigaku.com The protons of the ethoxy group (–OCH₂CH₃) will present as a quartet for the methylene (B1212753) (–CH₂) group and a triplet for the methyl (–CH₃) group, with their chemical shifts influenced by the adjacent oxygen atom.
Table 1: Illustrative ¹H NMR Chemical Shifts for Isomers of this compound Note: These are representative values based on typical ranges for similar structural motifs.
| Proton Assignment | Illustrative Chemical Shift (ppm) - E-isomer | Illustrative Chemical Shift (ppm) - Z-isomer | Multiplicity |
|---|---|---|---|
| =CHₐ | ~5.8 - 6.2 | ~6.1 - 6.5 | Singlet (or Dublet) |
| =CHₑ | ~6.3 - 6.7 | ~5.9 - 6.3 | Singlet (or Dublet) |
| -CH₂- (Methylene) | ~3.4 | ~3.4 | Quartet |
| -OCH₂CH₃ (Ethyl) | ~4.2 | ~4.2 | Quartet |
| -OCH₂CH₃ (Ethyl) | ~1.3 | ~1.3 | Triplet |
Carbon-13 NMR Spectroscopic Assignments
Carbon-13 (¹³C) NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. researchgate.net For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
The chemical shifts of the carbonyl carbons are the most downfield, typically appearing in the 160-185 ppm range. alfa-chemistry.com The ester carbonyl (C=O) and the carboxylic acid carbonyl (C=O) will have slightly different shifts, allowing for their assignment. The olefinic carbons (C=C) absorb in the 115-140 ppm region. alfa-chemistry.com The carbon atom of the methylene group (–CH₂–) and the carbons of the ethoxy group appear in the upfield region of the spectrum. researchgate.net Proton-decoupled ¹³C NMR spectra show each unique carbon as a singlet, simplifying the spectrum and preventing complex splitting patterns. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: Values are approximate and based on standard chemical shift ranges.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C =O (Carboxylic Acid) | 170 - 185 |
| C =O (Ester) | 160 - 175 |
| C =CH₂ (Olefinic) | 135 - 145 |
| C=C H₂ (Olefinic) | 125 - 135 |
| -OC H₂CH₃ (Ethyl) | 60 - 70 |
| -C H₂- (Methylene) | 30 - 40 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., C=O, C=C, O-H)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is characterized by several key absorption bands.
The most prominent features include the stretching vibrations of the two carbonyl (C=O) groups. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1700-1725 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, generally between 1735-1750 cm⁻¹. rigaku.com The presence of conjugation with the C=C double bond can shift these frequencies slightly.
A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of the carboxylic acid group, resulting from strong hydrogen bonding. The C=C double bond stretch will give rise to a medium-intensity band around 1640-1680 cm⁻¹. Finally, the C-O stretching vibrations of the ester and carboxylic acid groups will appear in the fingerprint region, between 1000-1300 cm⁻¹. rigaku.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Ester C=O | Stretch | 1735 - 1750 | Strong |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |
| Alkene C=C | Stretch | 1640 - 1680 | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula.
For this compound, the molecular formula is C₇H₁₀O₄. The calculated monoisotopic mass for this formula is 158.0579 Da. An HRMS analysis would be expected to yield an experimental m/z value that matches this calculated mass with very low error (typically <5 ppm). This precise mass measurement effectively rules out other possible molecular formulas that might have the same nominal mass, thus confirming the elemental composition of the compound. For instance, a molecule with the formula C₈H₁₄O₃ has a similar nominal mass of 158 but a distinct monoisotopic mass of 158.0943 Da, which is easily differentiated by HRMS.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a crystalline compound. alfa-chemistry.com This method is particularly useful for analyzing stable, crystalline derivatives of this compound.
By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of a detailed electron density map of the molecule, from which the exact position of each atom can be determined. This elucidation provides unambiguous information on:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation: The exact spatial arrangement or torsion angles of the molecule in the solid state.
Stereochemistry: Unambiguous assignment of the E or Z configuration at the double bond.
Intermolecular Interactions: Details on how molecules are arranged in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
Although obtaining a suitable single crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy, serving as the ultimate proof of structure for crystalline derivatives.
Computational Chemistry and Theoretical Investigations of 3 Ethoxycarbonyl but 3 Enoic Acid
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to understanding its reactivity. For 3-(Ethoxycarbonyl)but-3-enoic acid, the arrangement of electrons dictates its acidic and electrophilic nature. The presence of two carbonyl groups, one in the carboxylic acid moiety and another in the ethyl ester group, along with a carbon-carbon double bond, creates a molecule with distinct regions of electron density.
Theoretical calculations, such as the determination of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and charge distribution analysis, would be instrumental. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Reactivity descriptors that could be calculated include:
Electron Affinity and Ionization Potential: These would quantify the molecule's ability to accept or donate an electron.
Global Hardness and Softness: These parameters would describe the molecule's resistance to change in its electron distribution.
Fukui Functions: These would identify the most electrophilic and nucleophilic sites within the molecule, offering predictions for regioselectivity in chemical reactions.
While specific data for this compound is not available, studies on related α,β-unsaturated carbonyl compounds often reveal the β-carbon of the double bond as an electrophilic site susceptible to nucleophilic attack (Michael addition). The carboxylic proton is the most acidic site, readily donated in basic conditions.
Conformational Analysis and Energetic Profiles
This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is critical as the biological activity and reactivity of a molecule are often dependent on its preferred shape.
Computational methods can be employed to generate a potential energy surface by systematically rotating the bonds of interest. The resulting energetic profiles would reveal the global minimum energy conformation and other low-energy local minima. For this compound, key rotations would include the C-C single bonds in the backbone and the C-O bond of the ethoxy group. Intramolecular hydrogen bonding between the carboxylic acid hydrogen and the ester carbonyl oxygen could potentially stabilize certain conformations.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies could provide detailed insights into various reaction pathways, such as its synthesis, polymerization, or decomposition.
For instance, a DFT study could model the esterification of itaconic acid with ethanol (B145695) to form this compound, elucidating the transition state structures and activation energies involved. Similarly, the mechanism of its polymerization, a reaction of industrial importance, could be investigated to understand the propagation and termination steps at a molecular level.
While specific DFT studies on this monoester are scarce, research on the thermal decarboxylation of the related but-3-enoic acid has utilized ab initio molecular orbital calculations to support a synchronous mechanism via a six-membered cyclic transition state. researchgate.net A similar approach could be applied to understand the thermal stability and decomposition pathways of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new or untested chemicals. nih.gov
While no specific QSAR studies featuring this compound are prominently published, its structural features make it a candidate for inclusion in such an analysis. The applicability of QSAR to this compound lies in the ability to quantify its structural properties, known as molecular descriptors, and correlate them with a measured biological or physicochemical effect.
Hypothetical QSAR Descriptors for this compound:
The following table outlines some of the descriptors that could be calculated for this compound and used in a QSAR study.
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
| Constitutional | Molecular Weight | Basic property influencing transport and distribution. |
| Number of Hydrogen Bond Donors | The carboxylic acid group acts as a hydrogen bond donor. | |
| Number of Hydrogen Bond Acceptors | The carbonyl oxygens of the acid and ester groups act as acceptors. | |
| Topological | Molecular Connectivity Indices | Describe the branching and shape of the molecule. |
| Quantum-Chemical | Dipole Moment | Reflects the overall polarity of the molecule. |
| HOMO/LUMO Energies | Relate to the molecule's ability to engage in charge-transfer interactions. | |
| Partial Atomic Charges | Indicate reactive sites for electrostatic interactions. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity and membrane permeability of the compound. PubChem provides a predicted XlogP of 0.5. uni.lu |
In a hypothetical QSAR study, these descriptors for a series of related itaconic acid monoesters could be correlated with an observed activity, for example, their efficacy as polymerization inhibitors or their antimicrobial activity. The resulting mathematical model could then be used to predict the activity of other, unsynthesized monoesters, thereby guiding the design of more potent or selective compounds.
Emerging Research Directions and Future Perspectives for 3 Ethoxycarbonyl but 3 Enoic Acid
Development of Novel Catalytic Systems for its Transformations
Recent research has brought to light innovative catalytic systems for the transformation of dicarboxylic acid monoesters, including derivatives of 3-(ethoxycarbonyl)but-3-enoic acid. A notable advancement is the development of a transesterification process utilizing metal alkoxides. This method allows for the conversion of a dicarboxylic acid monoester by reacting it with an alcohol in the presence of a metal alkoxide, or by reacting it with a metal alkoxide in an organic solvent. google.com This process is significant because it overcomes the challenge of the preferential formation of a metal salt of the dicarboxylic acid monoester, which is sparingly soluble in organic solvents and would otherwise hinder the desired transesterification reaction. google.com
The ability to efficiently transesterify these monoesters opens up avenues for creating a diverse library of derivatives with varied ester functionalities, which can be crucial for tuning the molecule's properties for specific applications.
| Starting Material | Reagents | Product | Significance |
| Dicarboxylic acid monoester | Alcohol, Metal alkoxide | Transesterified dicarboxylic acid monoester | Overcomes solubility issues of metal salts, enabling efficient transformation. google.com |
| Dicarboxylic acid monoester | Metal alkoxide, Organic solvent | Transesterified dicarboxylic acid monoester | Provides an alternative route for transesterification. google.com |
Asymmetric Synthesis Approaches to Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. In this context, efforts have been directed towards the asymmetric synthesis of derivatives of this compound. One successful approach involves the use of a chiral auxiliary to guide the stereochemical outcome of a reaction. For instance, a menthyloxy group has been employed as a chiral auxiliary in the synthesis of podophyllotoxin (B1678966) derivatives, which are a class of lignans (B1203133) with significant biological activity. researchgate.net
This strategy has been applied to the synthesis of compounds such as 4,4-Bis(4-bromophenyl)-3-(ethoxycarbonyl)but-3-enoic acid. researchgate.net The introduction of a chiral auxiliary allows for the diastereoselective synthesis of intermediates, which can then be further elaborated into enantiomerically enriched target molecules. The development of such asymmetric methodologies is critical for accessing specific stereoisomers of complex molecules derived from this compound.
Expanding its Application as a Building Block in Complex Molecular Architectures
The unique structural features of dicarboxylic acid monoesters, such as this compound, make them valuable building blocks for the construction of complex molecular architectures. A prime example of this is their application in the Castagnoli–Cushman reaction for the synthesis of polysubstituted lactams. mdpi.com Lactams are prevalent structural motifs in a wide array of biologically active compounds and natural products.
In this reaction, a dicarboxylic acid monoester, activated by a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), can react with an imine to generate highly functionalized lactam structures. mdpi.com This method provides an efficient route to these important heterocyclic compounds, often with a high degree of diastereoselectivity. mdpi.com The ability to use dicarboxylic acid monoesters in place of traditional cyclic anhydrides expands the scope of the Castagnoli–Cushman reaction and provides access to a broader range of complex lactam-containing molecules. mdpi.com
| Reactants | Reaction | Product | Significance |
| Dicarboxylic acid monoester, Imine, CDI | Castagnoli–Cushman Reaction | Polysubstituted lactam | Expands the scope of the reaction and provides access to complex, biologically relevant scaffolds. mdpi.com |
Exploration of Bio-inspired and Biomimetic Syntheses Involving Related Scaffolds
Nature provides a rich blueprint for the design of efficient and selective chemical transformations. Researchers are increasingly turning to bio-inspired and biomimetic approaches for the synthesis of complex molecules. In the context of dicarboxylic acids and related structures, biocatalysis offers a powerful tool. For example, aldolases, a class of enzymes that catalyze carbon-carbon bond formation, have been shown to be effective in the synthesis of α,β-unsaturated 2-keto acids from a variety of aldehydes. researchgate.net These products share structural similarities with derivatives of this compound and serve as versatile synthetic intermediates. researchgate.net
Furthermore, the bio-based production of dicarboxylic acids is a growing field of interest, driven by the desire for sustainable chemical manufacturing. nih.gov Metabolic engineering and synthetic biology approaches are being employed to develop microbial strains capable of producing dicarboxylic acids from renewable feedstocks. While not directly focused on this compound itself, this research into the biosynthesis of dicarboxylic acids provides valuable insights and potential future pathways for the sustainable production of this and related compounds. The principles of enzyme-catalyzed reactions and engineered metabolic pathways could one day be harnessed for the efficient and environmentally friendly synthesis of complex molecules derived from butenoic acid scaffolds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Ethoxycarbonyl)but-3-enoic acid, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of but-3-enoic acid using ethoxycarbonyl chloride under anhydrous conditions. A study on structurally similar ethoxycarbonyl derivatives (e.g., 3-(Ethoxycarbonyl)-5-nitrophenylboronic acid) highlights the importance of temperature control (0–5°C) and catalytic bases like triethylamine to minimize side reactions . Yield optimization may require inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the ethoxycarbonyl group. Characterization via H NMR should confirm the presence of characteristic vinyl proton signals (~δ 5.8–6.2 ppm) and ester carbonyl peaks (~δ 165–170 ppm in C NMR).
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for purity assessment. A validated RP-HPLC method for a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, uses a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at pH 3.0 (adjusted with phosphoric acid) and UV detection at 254 nm. Retention time and peak symmetry analysis can identify impurities such as unreacted starting materials or hydrolysis byproducts .
Q. What are the key spectroscopic markers for distinguishing this compound from its isomers?
- Methodological Answer : Infrared (IR) spectroscopy can differentiate isomers via ester carbonyl stretching vibrations (~1740 cm) and carboxylic acid O–H stretches (~2500–3000 cm if protonated). Mass spectrometry (MS) with electrospray ionization (ESI) should show a molecular ion peak at m/z 173.1 [M+H] (calculated for CHO). For stereoisomers, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements of the ethoxycarbonyl and vinyl groups .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions to the α,β-unsaturated system, favoring trans-addition products. For example, in Michael additions, low temperatures (−20°C) and bulky bases (e.g., LDA) enhance diastereoselectivity by slowing reaction kinetics and allowing tighter transition-state control. Computational studies (DFT) on analogous enoate systems suggest that solvent dielectric constants correlate with activation energies for stereochemical pathways .
Q. What are the stability challenges of this compound under varying pH and storage conditions?
- Methodological Answer : The compound is prone to hydrolysis in aqueous environments, especially at extremes of pH. Accelerated stability studies (40°C/75% RH) on similar ethoxycarbonyl derivatives show degradation via ester cleavage, forming but-3-enoic acid. Buffered solutions (pH 4–6) and anhydrous storage (−20°C under argon) are critical for long-term stability. LC-MS monitoring of degradation products can quantify hydrolysis rates and identify optimal storage protocols .
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cycloaddition reactions?
- Methodological Answer : Discrepancies in Diels-Alder reaction yields may arise from competing keto-enol tautomerism of the dienophile. Controlled experiments using deuterated solvents (e.g., DO) and H NMR can track tautomeric equilibria. For example, enol content increases in nonpolar solvents, enhancing reactivity. Comparative studies with substituted dienes (electron-rich vs. electron-poor) can further clarify electronic effects on regioselectivity .
Q. What computational tools are effective for predicting the reactivity of this compound in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. Retrosynthetic analysis tools, such as those leveraging the Pistachio or Reaxys databases, can propose feasible synthetic pathways for derivatives (e.g., amidation or reduction products). These tools also assess steric and electronic effects of substituents on reaction barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
